(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(1-(tert-butoxycarbonyl)piperidin-4-yl)acetic acid
Description
This compound (CAS: 281655-71-8) is a chiral amino acid derivative featuring dual protection with 9-fluorenylmethoxycarbonyl (Fmoc) and tert-butoxycarbonyl (Boc) groups. Its molecular formula is C27H32N2O6, with a molecular weight of 480.55 g/mol . The Fmoc group is widely used in solid-phase peptide synthesis (SPPS) due to its stability under basic conditions and ease of removal with piperidine, while the Boc group provides acid-labile protection, enabling orthogonal deprotection strategies.
Properties
Molecular Formula |
C27H32N2O6 |
|---|---|
Molecular Weight |
480.6 g/mol |
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]acetic acid |
InChI |
InChI=1S/C27H32N2O6/c1-27(2,3)35-26(33)29-14-12-17(13-15-29)23(24(30)31)28-25(32)34-16-22-20-10-6-4-8-18(20)19-9-5-7-11-21(19)22/h4-11,17,22-23H,12-16H2,1-3H3,(H,28,32)(H,30,31)/t23-/m1/s1 |
InChI Key |
ATJZZVCJRHLAGA-HSZRJFAPSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
Preparation Methods
The synthesis of ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(1-(tert-butoxycarbonyl)piperidin-4-yl)acetic acid typically involves multiple steps, including the protection of functional groups, coupling reactions, and deprotection steps. The Fmoc group is introduced using Fmoc chloride in the presence of a base such as triethylamine. The Boc group is introduced using Boc anhydride or Boc chloride. Industrial production methods may involve optimizing these steps for higher yields and purity, often using automated peptide synthesizers.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the fluorenylmethoxycarbonyl group.
Deprotection: The Fmoc group can be removed using piperidine, while the Boc group can be removed using trifluoroacetic acid.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like triethylamine, and acids like trifluoroacetic acid. Major products formed from these reactions depend on the specific reaction conditions and the reagents used.
Scientific Research Applications
®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(1-(tert-butoxycarbonyl)piperidin-4-yl)acetic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and peptides.
Biology: The compound is used in the study of enzyme-substrate interactions and protein folding.
Medicine: It is used in the development of peptide-based drugs and as a building block for drug discovery.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(1-(tert-butoxycarbonyl)piperidin-4-yl)acetic acid involves its role as a protecting group in peptide synthesis. The Fmoc and Boc groups protect the amino and carboxyl groups, respectively, during peptide bond formation. These protecting groups are selectively removed under specific conditions to allow for the formation of the desired peptide sequence. The molecular targets and pathways involved include the activation of amino acids and the formation of peptide bonds through nucleophilic attack.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
A comparative analysis of structurally related compounds highlights key differences in functional groups, stereochemistry, and applications:
Physicochemical Properties
- Solubility : The Boc and Fmoc groups increase hydrophobicity, reducing aqueous solubility compared to unprotected analogs. Piperazine derivatives (e.g., 180576-05-0) exhibit higher solubility due to the basic nitrogen .
- Stability: The Boc group is stable under basic conditions but cleaved by trifluoroacetic acid (TFA), whereas the Fmoc group is base-labile. Piperidinone-containing analogs (e.g., C22H22N2O5) may exhibit lower stability due to the reactive ketone .
- Stereochemical Impact : The R-configuration in the target compound may influence binding affinity in chiral environments (e.g., enzyme active sites), contrasting with the S-enantiomer’s activity .
Biological Activity
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(1-(tert-butoxycarbonyl)piperidin-4-yl)acetic acid, commonly referred to as a fluorenylmethoxycarbonyl (Fmoc) derivative, is a compound with significant potential in medicinal chemistry. Its structure features a fluorenyl group, which is known for enhancing biological activity through various mechanisms. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Structural Overview
The compound consists of:
- Fluorenyl Group : Provides stability and potential for interaction with biological targets.
- Piperidine Ring : Imparts unique chemical properties and potential neuroactive effects.
- Acetic Acid Moiety : Essential for biological interactions and solubility.
Antimicrobial Properties
Research indicates that compounds with similar structural features exhibit significant antimicrobial activity. For instance, derivatives containing the fluorenyl group have shown effectiveness against various bacterial strains, including Mycobacterium tuberculosis . The mechanism often involves the inhibition of key enzymes involved in bacterial cell wall synthesis.
Neuroprotective Effects
The piperidine component is associated with neuroprotective properties. Studies suggest that derivatives can modulate neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The fluorenyl group enhances the binding affinity to neuroreceptors, thereby influencing neuronal signaling pathways.
Anti-inflammatory Activity
The compound has been observed to modulate inflammatory responses by influencing cytokine production. This is particularly relevant in conditions characterized by chronic inflammation, where such compounds may reduce the severity of symptoms by downregulating pro-inflammatory cytokines.
The biological activity of (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(1-(tert-butoxycarbonyl)piperidin-4-yl)acetic acid involves several mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes critical for bacterial survival and proliferation.
- Receptor Interaction : It interacts with neurotransmitter receptors, modulating their activity and contributing to neuroprotective effects.
- Cytokine Modulation : Influences immune responses by altering cytokine levels, thus exhibiting anti-inflammatory properties.
Research Findings and Case Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
